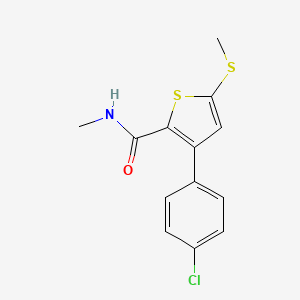
3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide, also known as CPT, is an organic compound that has been studied for its potential applications in scientific research. CPT has been found to possess a wide range of biochemical and physiological effects, and has been used in various laboratory experiments to study its properties and effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The compound 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide, due to its structural specificity, has been explored in various synthetic and characterization studies. One notable research avenue involves the preparation and reactions of 5-aryl-1,4,2-dithiazolium salts. Through strategic aroylation or acylation, followed by cyclization, researchers have synthesized 3-substituted 5-aryl-1,4,2-dithiazolium salts, providing insight into nucleophilic behaviors towards active methylene and amino compounds (Yonemoto et al., 1990).
Antimicrobial and Antipathogenic Studies
The compound's derivatives have shown promising results in antimicrobial activities. For instance, studies have indicated that certain N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides exhibit significant inhibition against bacterial and fungal growth, highlighting their potential as biological agents (Akbari et al., 2008). Moreover, thiourea derivatives synthesized from related compounds have demonstrated anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their utility in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Materials Science Applications
In materials science, the structural features of 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide and its derivatives have been leveraged in the synthesis of polymers with unique properties. For example, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which include similar structural motifs, have been developed, exhibiting high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are valuable for applications requiring transparent and colorless polymers with excellent optical and thermal properties (Tapaswi et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with proteins like prothrombin . Prothrombin is a protein involved in the coagulation cascade, converting to thrombin upon activation, which then acts on fibrinogen to form fibrin, leading to blood clotting.
Biochemical Pathways
Similar compounds have been shown to influence oxidative stress and inflammatory pathways . They can modulate the levels of reactive oxygen species and affect the activity of enzymes involved in glutathione metabolism, which plays a crucial role in maintaining cellular redox balance .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been reported to have antioxidant and immunomodulatory effects, improving depression-like behavior and cognitive impairment in preclinical models . These effects are likely due to the compound’s influence on oxidative stress and inflammatory pathways.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-5-methylsulfanylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-15-13(16)12-10(7-11(17-2)18-12)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZHBTHVHGVQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(S1)SC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


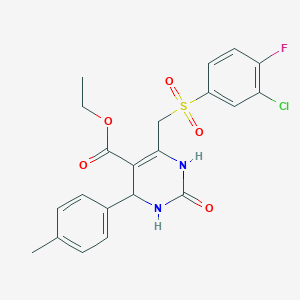

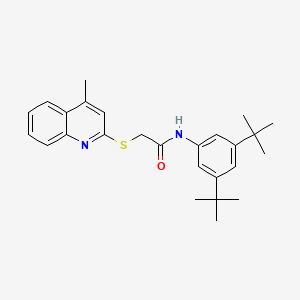
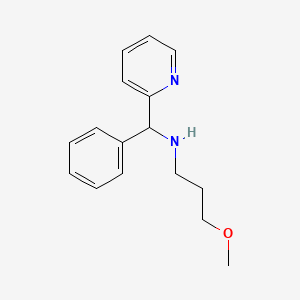

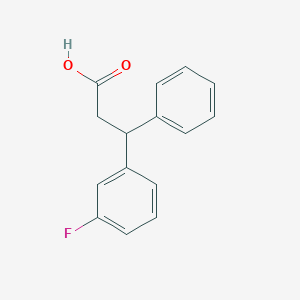
![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2884301.png)
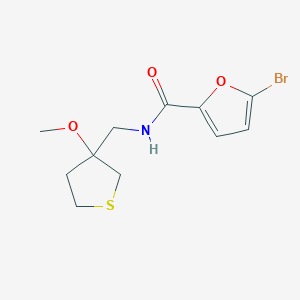

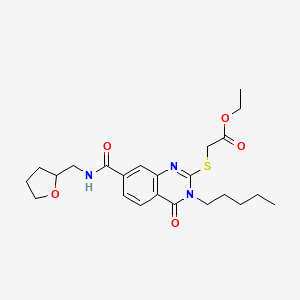
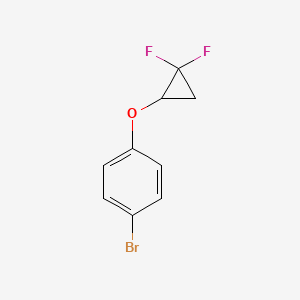
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(4-methoxyanilino)-2-propen-1-one](/img/structure/B2884310.png)
![(2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2884312.png)